![molecular formula C9H7ClN2O3S B2921795 2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 743444-28-2](/img/structure/B2921795.png)
2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
“2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . This method provides a cost-effective and eco-friendly approach for the synthesis of partially and completely substituted pyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid” is not explicitly mentioned in the available data.Chemical Reactions Analysis
Pyrimidines undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives are known for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and certain interleukins . This compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.
Anticancer Research
In the realm of oncology, pyrimidine derivatives have been studied for their anticancer activities. They have been found to exhibit cytotoxic effects against various human cancer cell lines . This compound, with its unique structure, could be synthesized and incorporated into new molecules to assess its potential as a chemotherapeutic agent.
Proteomics Research
The compound is available for purchase from biochemical suppliers for proteomics research applications . In proteomics, it can be used to study protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms.
Biotechnology Research
In biotechnology, pyrimidine derivatives are used in the synthesis of other complex molecules. For example, they are employed in the eco-friendly synthesis of Ribociclib intermediates, which are important in the pharmaceutical industry . This compound could serve as a starting material or intermediate in the synthesis of biologically active molecules.
Environmental Applications
While specific environmental applications for this compound were not directly found, pyrimidine derivatives often play a role in the development of environmentally friendly synthetic methods . This compound could be explored for its utility in green chemistry applications, such as the synthesis of other environmentally benign compounds.
Analytical Chemistry
Pyrimidine derivatives are sometimes used in analytical chemistry as intermediates in the synthesis of compounds with fluorescent properties . This compound could be used to develop new analytical reagents or probes for biological and chemical assays.
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-3-5-7(13)11-4(2-10)12-8(5)16-6(3)9(14)15/h2H2,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPWGKCGSSLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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